![molecular formula C22H24N2O5S B2372673 N-(6-Oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)-2,3-dihydro-1-benzofuran-5-sulfonamide CAS No. 1428357-57-6](/img/structure/B2372673.png)
N-(6-Oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)-2,3-dihydro-1-benzofuran-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(6-Oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)-2,3-dihydro-1-benzofuran-5-sulfonamide is a useful research compound. Its molecular formula is C22H24N2O5S and its molecular weight is 428.5. The purity is usually 95%.
BenchChem offers high-quality N-(6-Oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)-2,3-dihydro-1-benzofuran-5-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-Oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)-2,3-dihydro-1-benzofuran-5-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Hybridization of Sulfonamides
Sulfonamides, including compounds with complex structures such as N-(6-Oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)-2,3-dihydro-1-benzofuran-5-sulfonamide, are crucial in developing hybrid drugs. By combining sulfonamides with various pharmacologically active heterocyclic moieties, researchers have created hybrids exhibiting a broad range of biological activities. These hybrids are significant in the field of medicinal chemistry, offering innovative approaches to drug development with enhanced effectiveness against various diseases, including bacterial infections (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).
Potential in COVID-19 Treatment
The exploration of sulfonamide compounds extends to their potential application in treating emerging diseases such as COVID-19. A study focused on antimalarial sulfonamides has explored their utility as COVID-19 drugs through computational calculations and molecular docking studies. This research underlines the versatility of sulfonamide compounds in being repurposed for addressing immediate and critical health crises, showcasing their potential in antiviral therapy (Fahim & Ismael, 2021).
Carbonic Anhydrase Inhibition
Sulfonamides have been extensively studied for their inhibitory effects on carbonic anhydrases, enzymes pivotal in various physiological processes. Pyrazoline benzene sulfonamides, for instance, have been investigated for their selective cytotoxic activities against tumor cells and their ability to inhibit carbonic anhydrase isoenzymes. Such studies highlight the therapeutic potential of sulfonamide derivatives in cancer treatment and enzyme inhibition (Kucukoglu et al., 2016).
properties
IUPAC Name |
N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)-2,3-dihydro-1-benzofuran-5-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5S/c25-22-19-14-16(4-6-21(19)29-12-9-17-3-1-2-10-24(17)22)23-30(26,27)18-5-7-20-15(13-18)8-11-28-20/h4-7,13-14,17,23H,1-3,8-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSBKRTIUXNZPRY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(C1)CCOC3=C(C2=O)C=C(C=C3)NS(=O)(=O)C4=CC5=C(C=C4)OCC5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.